3-[(1R)-1-azidoethyl]-1-benzothiophene
Description
Significance of Benzothiophene (B83047) Core Structures in Organic Synthesis and Heterocyclic Chemistry
The benzothiophene scaffold is a privileged structure in organic and medicinal chemistry due to its wide range of biological activities. researchgate.netnih.gov This versatile building block is a key component in numerous pharmaceuticals, functional materials, and natural products. researchgate.netnumberanalytics.com The benzothiophene core's unique electronic and chemical properties make it an attractive starting material for synthesizing more complex molecules. numberanalytics.comnumberanalytics.com
Benzothiophene is an electron-rich heterocycle, which makes it susceptible to electrophilic substitution reactions such as halogenation and nitration. numberanalytics.com It can also participate in cycloaddition and metal-catalyzed cross-coupling reactions, allowing for extensive functionalization and the creation of diverse derivatives. numberanalytics.comnumberanalytics.com This reactivity is crucial for its role as a versatile intermediate in the synthesis of complex chemical entities. numberanalytics.com
The structural versatility of benzothiophene allows it to serve as a scaffold in the design of various therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnumberanalytics.com Marketed drugs containing the benzothiophene structure include raloxifene (B1678788) (an estrogen receptor modulator), zileuton (B1683628) (an asthma treatment), and sertaconazole (B158924) (an antifungal agent). malayajournal.orgwikipedia.org
Table 1: Physical and Chemical Properties of Benzothiophene
| Property | Value |
| Chemical Formula | C₈H₆S |
| Molar Mass | 134.20 g/mol |
| Appearance | White solid |
| Melting Point | 32 °C (90 °F; 305 K) |
| Boiling Point | 221 °C (430 °F; 494 K) |
| Density | 1.15 g/cm³ |
| Odor | Similar to naphthalene |
Data sourced from multiple references. rsc.orgchemicalbook.comwikipedia.org
Importance of Chiral Azides as Versatile Synthetic Intermediates and Functional Groups
Chiral azides are a significant class of compounds in organic synthesis, primarily serving as precursors to chiral amines, which are prevalent in bioactive molecules. rsc.org The azide (B81097) group is a highly reactive and versatile functional group that can undergo a wide array of chemical transformations.
Organic azides can be reduced to primary amines through methods like catalytic hydrogenation or the Staudinger reaction. nih.gov This transformation is critical for introducing nitrogen into a molecule, a key step in the synthesis of many pharmaceuticals. The azide group can also participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings.
The stereochemistry of chiral azides is crucial as it dictates the stereochemistry of the resulting products, which is of paramount importance in pharmacology where different enantiomers of a drug can have vastly different biological activities. hilarispublisher.com The ability to synthesize and utilize chiral azides with high enantiomeric purity is therefore a key focus in modern organic synthesis. rsc.org
Academic Research Landscape of Azidoethyl Benzothiophenes
The academic research landscape for azidoethyl benzothiophenes is situated at the intersection of heterocyclic chemistry, asymmetric synthesis, and medicinal chemistry. Research involving 3-[(1R)-1-azidoethyl]-1-benzothiophene and related structures often focuses on their utility as synthetic intermediates for creating more complex, biologically active molecules.
A primary area of investigation is the transformation of the azide group into other functionalities. For instance, the reduction of the azido (B1232118) group to an amine is a key step in synthesizing potential antiviral agents, as amine derivatives of benzothiophene have shown efficacy against viruses like herpes simplex and hepatitis C.
Another significant research avenue is the use of the azide functionality in cycloaddition reactions to construct novel heterocyclic systems. The formation of triazoles via "click chemistry" is a prominent example, allowing for the efficient and regioselective synthesis of new molecular scaffolds for drug discovery.
While specific studies focusing solely on the academic landscape of "azidoethyl benzothiophenes" are not abundant, the existing literature on benzothiophene derivatives and chiral azides strongly suggests that these compounds are valuable tools for synthetic chemists. The synthesis of this compound itself involves stereoselective methods, such as the nucleophilic substitution of a corresponding bromo-derivative with sodium azide, to ensure the desired (1R) configuration is obtained. The scalability of these reactions is also a key research consideration, with studies demonstrating that gram-scale syntheses are achievable while maintaining good yields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-1-azidoethyl]-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZVEUFRFLSHW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1r 1 Azidoethyl 1 Benzothiophene and Stereoisomers
General Strategies for Benzothiophene (B83047) Functionalization Relevant to Chiral Azidation
The benzothiophene core is a privileged scaffold in medicinal and materials chemistry. nih.gov Its functionalization is a key step toward the target molecule. General strategies can be broadly categorized into those that build the ring system with pre-installed functionality and those that modify a pre-formed benzothiophene core.
Intramolecular cyclization is a powerful and common method for constructing the benzothiophene ring system. chemicalbook.com These strategies often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene ring onto a benzene precursor.
One prominent approach is the electrophilic cyclization of o-alkynyl thioanisoles. This method utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt to mediate the cyclization, yielding 2,3-disubstituted benzo[b]thiophenes under moderate conditions and at ambient temperature. organic-chemistry.orgnih.gov This pathway is tolerant of various functional groups, which is advantageous for creating complex benzothiophene derivatives. nih.gov
Another innovative cyclization strategy involves the reaction of arynes with alkynyl sulfides. This one-step intermolecular method allows for the synthesis of a wide array of 3-substituted benzothiophenes from readily accessible o-silylaryl triflates. rsc.org The reaction proceeds through the nucleophilic addition of the sulfur atom to the aryne, followed by cyclization, constructing the benzothiophene skeleton efficiently. rsc.org
Visible-light-mediated radical cyclization offers a modern, catalyst-free approach. For instance, the reaction of diaryl selenides with o-alkynylthioanisoles under white light irradiation can produce 3-arylselanyl benzothiophenes, demonstrating a mild and efficient route to functionalized benzothiophenes. researchgate.net
| Method | Key Reagents/Conditions | Primary Product Type | Reference |
|---|---|---|---|
| Electrophilic Cyclization | o-alkynyl thioanisoles, dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-disubstituted benzothiophenes | organic-chemistry.orgnih.gov |
| Aryne Reaction | o-silylaryl triflates, alkynyl sulfides, cesium fluoride | 3-substituted benzothiophenes | rsc.org |
| Visible-Light Radical Cyclization | Diaryl selenides, o-alkynylthioanisoles, white light irradiation | 3-arylselanyl benzothiophenes | researchgate.net |
| Palladium-Catalyzed C-H Arylation | Electron-enriched heteroarenes, aryl bromides, LiO-t-Bu | 2,5-diarylthiazoles (related heteroarene synthesis) | organic-chemistry.org |
Direct functionalization of a pre-existing benzothiophene core, particularly through C-H activation, is a highly atom-economical approach. The C3 position of benzothiophene is typically nucleophilic and prone to electrophilic substitution. However, direct C-H functionalization at this position, especially for installing alkyl groups, has been challenging. researchgate.net
A significant advancement in this area is the metal-free, regioselective C3 C-H functionalization using benzothiophene S-oxides. researchgate.net This "umpolung" strategy reverses the typical reactivity. The S-oxide is activated, for example with trifluoroacetic anhydride (TFAA), initiating an interrupted Pummerer reaction. researchgate.net This allows for the coupling of nucleophiles like phenols or allyl silanes specifically at the C3 position. researchgate.net This method avoids the need for transition metals or directing groups, offering a clean and highly selective route to C3-functionalized benzothiophenes. researchgate.net
Metal-catalyzed C-H activation also provides a pathway for direct functionalization. A protocol for the near-room-temperature α-arylation (C2-position) of benzothiophenes has been developed using a Ag(I)-mediated C-H activation step, which then transmetalates to a palladium catalyst for the C-C bond formation. acs.org While this particular method targets the C2 position, it highlights the potential of dual-metal systems in achieving selective C-H functionalization on the benzothiophene core.
Furthermore, a metal-free, one-pot annulation process involving a twofold vicinal C-H functionalization of arenes can produce benzothiophenes through an interrupted Pummerer reaction/ nih.govnih.gov-sigmatropic rearrangement/cyclization sequence. nih.govmanchester.ac.uk
Enantioselective and Diastereoselective Introduction of the 1-Azidoethyl Moiety
The critical step in synthesizing the target molecule is the installation of the (1R)-1-azidoethyl group. This requires highly controlled asymmetric synthesis methods to ensure the correct stereochemistry at the benzylic carbon.
Asymmetric synthesis can be achieved using various tools, including chiral auxiliaries, chiral reagents, or chiral catalysts, to influence the stereochemical outcome of a reaction. uvic.ca
A powerful strategy for creating chiral benzothiophenes involves the enantiospecific coupling of chiral benzothiophene S-oxides with boronic esters. nih.govresearchgate.net This transition-metal-free method provides enantioenriched 2,3-disubstituted benzothiophenes with complete enantiospecificity. nih.govresearchgate.net
The process begins with the preparation of an enantiomerically pure benzothiophene S-oxide. This chiral sulfoxide then undergoes a lithiation-borylation sequence to form an intermediate arylboronate complex. researchgate.net Subsequent promotion with triflic anhydride (Tf₂O) triggers a Pummerer-type 1,2-metalate shift, leading to the coupled product. nih.govresearchgate.net The stereochemistry of the final product is directly controlled by the starting S-oxide, making the reaction enantiospecific. researchgate.net
To synthesize 3-[(1R)-1-azidoethyl]-1-benzothiophene, this methodology could be adapted by using a boronic ester that contains a precursor to the 1-azidoethyl group. For example, a chiral 1-hydroxyethyl or 1-bromoethyl boronic ester could be coupled, followed by functional group manipulation (e.g., mesylation and azide (B81097) substitution via an Sₙ2 reaction) to install the azide moiety with inversion of configuration if necessary.
| Benzothiophene S-Oxide Substituent (at C3) | Boronic Ester Type | Yield (%) | Enantiospecificity (%) | Reference |
|---|---|---|---|---|
| Methyl | Primary Alkyl | 85 | >99 | nih.govresearchgate.net |
| Phenyl | Secondary Alkyl | 72 | >99 | nih.govresearchgate.net |
| Thiophen-2-yl | Tertiary Alkyl | 65 | >99 | nih.govresearchgate.net |
| Methyl | Aryl | 81 | >99 | nih.govresearchgate.net |
Organocatalysis has emerged as a formidable tool for asymmetric synthesis, utilizing small chiral organic molecules to catalyze enantioselective transformations. Chiral phosphoric acids (CPAs) are particularly effective bifunctional catalysts that can control the stereochemical environment of a reaction. nih.gov
While a direct organocatalytic azidation to form the target compound is not explicitly detailed in the provided context, the principles of organocatalysis can be applied. For instance, an organocatalytic approach could be envisioned for the enantioselective addition of an azide source to a 3-vinylbenzothiophene precursor. A chiral catalyst could activate the electrophile or the nucleophile, directing the attack to one enantiotopic face of the double bond, thereby establishing the desired stereocenter.
Strategies for constructing axially chiral heterobiaryls using CPAs have been developed, involving the enantioselective heteroannulation of in situ generated intermediates. researchgate.net This demonstrates the power of organocatalysts to control complex, multi-step transformations with high enantioselectivity. researchgate.net Adapting such principles to central chirality on a benzothiophene side chain represents a promising avenue for research.
Asymmetric Synthesis Approaches for Chiral 1-Azidoethyl Benzothiophenes
Metal-Catalyzed Asymmetric Transformations and Cross-Coupling Reactions
Metal-catalyzed reactions are pivotal in constructing the chiral framework of benzothiophene derivatives. researchgate.netrsc.org Asymmetric cross-coupling reactions, often employing transition metals like nickel, can create chiral centers with high enantioselectivity. researchgate.net For instance, a dual nickel/photoredox-catalyzed reductive cross-coupling of aryl iodides with α-chloroboranes provides access to versatile benzylic boronic esters, which are precursors to chiral molecules, under mild conditions. researchgate.net While direct metal-catalyzed asymmetric azidation on a benzothiophene precursor to form the target molecule is not extensively documented, related methodologies suggest its feasibility. The synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been achieved through a transition-metal-free C2-alkylation of benzothiophene S-oxides with boronic esters, demonstrating a method for creating chiral benzothiophenes with complete enantiospecificity. nih.govresearchgate.net
Asymmetric 1,2-oxytrifluoromethylation of styrenes, catalyzed by chiral vanadyl methoxide complexes, showcases the use of metal catalysts in achieving asymmetric induction for cross-coupling products. mdpi.com These approaches highlight the potential for developing a metal-catalyzed asymmetric route to this compound by reacting a suitable benzothiophene derivative with an azido-containing nucleophile or electrophile in the presence of a chiral metal catalyst.
Stereoselective Azidation of Olefinic Precursors leading to Azidoalcohols
The stereoselective azidation of olefinic precursors is a common strategy for introducing an azide group and creating a chiral center simultaneously, often leading to the formation of β-azidoalcohols. nih.govmdpi.com A manganese-catalyzed aerobic oxidative hydroxyazidation of olefins offers a direct and efficient method for synthesizing β-azido alcohols under mild, environmentally friendly conditions using air as the oxidant. mdpi.comorganic-chemistry.org This method has a broad substrate scope, including styrenes and other unactivated olefins, and proceeds with high regioselectivity. organic-chemistry.org
The resulting β-azidoalcohols can then be further manipulated to yield the target compound. For instance, the hydroxyl group can be removed through a deoxygenation process to afford the desired azidoethyl group. The mechanism of such reactions often involves the generation of an azido (B1232118) radical which then adds to the olefin. nih.govmdpi.com
| Catalyst | Oxidant | Substrate Scope | Key Features |
| MnBr₂ | Air | Styrenes, internal alkenes, unactivated olefins | Mild conditions, high efficiency, green approach |
Chiral Auxiliary-Mediated Synthetic Pathways for 1-Azidoethyl Stereocenters
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the control of stereochemical outcomes. wikipedia.orgsigmaaldrich.com These molecules are temporarily incorporated into a substrate to direct a subsequent reaction, after which they can be removed and often recovered. wikipedia.orgsigmaaldrich.com Popular chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphor-derived auxiliaries, and pseudoephedrine. researchgate.net
In the context of synthesizing this compound, a chiral auxiliary could be attached to a benzothiophene precursor containing a prochiral ethyl group. Subsequent diastereoselective azidation would introduce the azide group with a specific stereochemistry dictated by the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched target compound. semanticscholar.org Sulfur-based chiral auxiliaries, derived from amino acids, have shown excellent performance in various asymmetric transformations, offering high diastereoselectivity and ease of removal. scielo.org.mx
Examples of Chiral Auxiliaries and Their Applications:
| Chiral Auxiliary | Typical Applications |
| Oxazolidinones (Evans) | Aldol reactions, alkylations, Diels-Alder reactions |
| Camphorsultam (Oppolzer) | Michael additions, Claisen rearrangements |
| Pseudoephedrine | Asymmetric alkylation |
| Sulfur-based auxiliaries | Acetate aldol reactions, Michael additions |
Biocatalytic Cascades in Azidation Reactions
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.govlibretexts.org Enzymatic cascades, where multiple enzymatic reactions occur in a single pot, can be designed to produce complex chiral molecules with high precision. rsc.orgmdpi.com
For the synthesis of this compound, a biocatalytic cascade could be envisioned starting from a benzothiophene-containing alkene. researchgate.net An engineered enzyme, such as a halohydrin dehalogenase, could catalyze the ring-opening of an epoxide precursor with an azide nucleophile to stereoselectively form a chiral azidoalcohol. researchgate.net Subsequent enzymatic steps could then convert the azidoalcohol to the final product. Enzymes like ω-transaminases and monoamine oxidase variants are instrumental in creating chiral amines and could potentially be engineered for azidation reactions. researchgate.net The use of biocatalysts can lead to high enantiomeric excess and reduce the need for protecting groups and harsh reaction conditions. pharmasalmanac.comnih.govillinois.edu
Functional Group Interconversion to the Azido Moiety in Benzothiophene Derivatives
The introduction of the azido group can also be achieved through the interconversion of other functional groups on the benzothiophene scaffold. ub.eduvanderbilt.eduorganic-chemistry.orgorganic-chemistry.org A common precursor for an azide is a hydroxyl group. A chiral alcohol on the ethyl side chain of the benzothiophene can be converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide source like sodium azide. vanderbilt.edu This S(_N)2 reaction proceeds with inversion of configuration, so starting with an alcohol of the (S)-configuration would lead to the desired (R)-azide.
Another route involves the reduction of a nitro group to an amine, followed by diazotization and subsequent substitution with azide. However, direct displacement of a hydroxyl group using reagents like diphenylphosphoryl azide (DPPA) or under Mitsunobu conditions with hydrazoic acid can also be effective. vanderbilt.edu
Synthetic Routes to Positional and Stereoisomeric Azidobenzothiophene Derivatives (e.g., 2-azido- and 3-azidobenzothiophene)
The synthesis of positional isomers, such as 2-azidobenzothiophene and 3-azidobenzothiophene, requires different starting materials and synthetic strategies. beilstein-journals.org For instance, 3-aminobenzothiophene can be synthesized and then converted to 3-azidobenzothiophene through diazotization followed by reaction with sodium azide. nih.gov The synthesis of the benzothiophene core itself can be achieved through various methods, including the cyclization of 2,4-difluorobenzonitrile with methyl thioglycolate. globalresearchonline.net Transition metal-catalyzed cyclization of alkyne substrates is another common method. beilstein-journals.org
The synthesis of 2-substituted benzothiophenes often involves coupling and cyclization reactions of o-bromoalkynylbenzenes with thiol substrates. researchgate.net Once the desired substituted benzothiophene is obtained, functional group interconversion can be used to introduce the azide group at the desired position.
Characterization Techniques for Stereochemical Assignment and Enantiomeric Purity Assessment
Determining the absolute configuration and enantiomeric purity of the synthesized this compound is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (ee). chromatographyonline.comnih.govresearchgate.netzendy.ionih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, can also be used to determine enantiomeric purity. The absolute configuration can often be determined by X-ray crystallography if a suitable crystal can be obtained. Comparison of optical rotation values with known standards or correlation with compounds of known configuration are other methods for stereochemical assignment.
Common Characterization Techniques:
| Technique | Purpose |
| Chiral HPLC | Determination of enantiomeric purity (ee) |
| NMR Spectroscopy | Stereochemical assignment and purity assessment |
| X-ray Crystallography | Determination of absolute configuration |
| Optical Rotation | Confirmation of chirality and comparison with standards |
Chemical Reactivity and Mechanistic Pathways of Azidoethyl Benzothiophenes
Reactivity of the Azido (B1232118) Functionality in Benzothiophene (B83047) Systems
The azido group in azidoethyl benzothiophenes is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is primarily centered around the release of dinitrogen (N₂) gas, a thermodynamically favorable process that leads to the formation of a highly reactive nitrene intermediate. Alternatively, the azide (B81097) can act as a 1,3-dipole in cycloaddition reactions.
Cycloaddition Reactions of the Azido Group
The azido group can participate in cycloaddition reactions without the initial formation of a nitrene. The most prominent of these is the 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole. wikipedia.org
Organic azides readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool in synthetic chemistry for the construction of triazoles and triazolines. wikipedia.orgjournalijsra.com In the case of 3-[(1R)-1-azidoethyl]-1-benzothiophene, reaction with an alkene would lead to a triazoline, while reaction with an alkyne would yield a 1,2,3-triazole. wikipedia.orgrsc.org
The regioselectivity of these cycloadditions is governed by both steric and electronic factors of the azide and the dipolarophile. qu.edu.sa
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Related Azides
| Azide | Dipolarophile | Product Type |
|---|---|---|
| 2-Azidobenzo[b]thiophene | Diethyl fumarate | Triazoline adduct |
| 2-Azidobenzo[b]thiophene | 1-Pyrrolidinyl-cyclopentene | Triazoline |
This table provides examples from related systems to illustrate the expected cycloaddition reactivity.
The initial product of a 1,3-dipolar cycloaddition between an azide and an alkene is a triazoline. rsc.org These triazoline adducts can sometimes be isolated but are often thermally or photochemically unstable. rsc.orgslideshare.net They can lose a molecule of dinitrogen to form an aziridine. rsc.org
For example, the reaction of 2-azidobenzo[b]thiophene with diethyl fumarate has provided clear evidence for the intermediacy of a triazoline adduct which then leads to the formation of aziridines. rsc.org In some cases, the triazoline can undergo elimination reactions. For instance, reaction with methyl (E)-3-(N-pyrrolidinyl)acrylate leads to a triazole through the elimination of pyrrolidine from an intermediate triazoline. rsc.org
The stability and subsequent reaction pathway of the triazoline formed from this compound would depend on the nature of the alkene used in the cycloaddition and the reaction conditions.
Reduction Reactions of the Azido Group to Corresponding Amines
The conversion of the azido group in this compound to the corresponding primary amine, 3-[(1R)-1-aminoethyl]-1-benzothiophene, is a fundamental transformation. This reduction can be accomplished through various synthetic methods, each with its own mechanistic pathway.
One of the most common and mild methods for this transformation is the Staudinger reaction . This reaction involves treating the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. The reaction is highly chemoselective, proceeding under mild conditions without affecting other functional groups on the benzothiophene core.
Catalytic hydrogenation is another effective method. This involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds smoothly to give the amine, with nitrogen gas as the only byproduct.
Additionally, metal hydride reagents can be employed for the reduction. Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether can reduce the azide to the amine. However, this method is less chemoselective and can potentially reduce other functional groups if present. A milder alternative is sodium borohydride (NaBH₄) in the presence of a catalyst or in a protic solvent system.
Table 1: Comparison of Common Reduction Methods for Organic Azides
| Reagent/Method | Typical Conditions | Advantages | Limitations |
| Staudinger Reaction | PPh₃, then H₂O | High chemoselectivity, mild conditions | Stoichiometric phosphine required, phosphine oxide byproduct |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, Ethanol | Clean reaction, N₂ is the only byproduct | Requires specialized hydrogenation equipment, potential for catalyst poisoning |
| Lithium Aluminum Hydride | LiAlH₄, THF, 0 °C to RT | Powerful reducing agent | Low chemoselectivity, highly reactive and requires anhydrous conditions |
| Sodium Borohydride | NaBH₄, Isopropanol, reflux | Milder than LiAlH₄, more selective | Slower reaction rates compared to LiAlH₄ |
Staudinger Ligation and Other Azide-Mediated Organic Transformations
The Staudinger ligation is a modification of the classical Staudinger reaction that results in the formation of a stable amide bond. thermofisher.com This reaction has become a powerful tool in chemical biology for bioconjugation. thermofisher.comysu.am In the context of this compound, the azide can react with a specifically designed phosphine reagent that contains an ortho-ester group. The reaction initially proceeds through the formation of an aza-ylide intermediate. ysu.am This intermediate then undergoes an intramolecular rearrangement and hydrolysis sequence to form a stable amide linkage. raineslab.com
The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide intermediate, which then loses dinitrogen (N₂) to form an iminophosphorane (aza-ylide). ysu.am In the ligation variant, an adjacent electrophilic trap (like a methyl ester) on the phosphine captures the aza-ylide, leading to a new ring structure that, upon hydrolysis, yields the amine and phosphine oxide connected by an amide bond.
Beyond the Staudinger ligation, the azido group is a versatile functional group for other transformations. It can participate in [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazole rings. nih.gov This reaction is highly efficient and regioselective, providing a powerful method for linking the benzothiophene moiety to other molecules. nih.govfrontiersin.org
Reactivity of the Benzothiophene Core as Influenced by the 1-Azidoethyl Substituent
Electrophilic Substitution Patterns on the Benzothiophene Ring
The benzothiophene ring system is aromatic and undergoes electrophilic substitution. chemicalbook.com Generally, substitution occurs preferentially at the C3 position of the thiophene ring. chemicalbook.com However, in this compound, the C3 position is already occupied. The 1-azidoethyl group at C3, being an alkyl-type substituent, is generally considered to be electron-donating through an inductive effect. This activating nature directs incoming electrophiles to other positions on the ring.
The directing effect of the C3 substituent will favor substitution at the C2 position within the thiophene ring and at the C4 and C7 positions on the benzene ring. The precise outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) would depend on the specific reaction conditions and the nature of the electrophile. The relative reactivity of these positions is influenced by the ability to form stable carbocation intermediates (arenium ions).
Regioselective Functionalization and Substituent Directing Effects
Achieving regioselective functionalization of the benzothiophene core is crucial for the synthesis of complex derivatives. nih.govnih.gov The 1-azidoethyl group at C3 plays a key role in directing subsequent modifications. For instance, in metal-mediated reactions, such as lithiation followed by quenching with an electrophile, the directing effect of the substituent and the heteroatom must be considered.
Recent methodologies for achieving C3-functionalization often start from precursors like benzothiophene S-oxides, which can undergo an "interrupted Pummerer reaction" to deliver coupling partners with complete regioselectivity to the C3 position. nih.govnih.gov While the starting material is already C3-substituted, similar strategies involving activation of the sulfur atom could potentially be used to functionalize the C2 position. The 1-azidoethyl group would sterically and electronically influence the regiochemical outcome of such reactions, likely favoring functionalization at the less hindered C2 position or at positions on the benzene ring. le.ac.ukresearchgate.net
Table 2: Predicted Regioselectivity of Electrophilic Attack on 3-Substituted Benzothiophene
| Position | Relative Reactivity | Reasoning |
| C2 | High | Electronically activated by the C3-alkyl group; adjacent to the sulfur heteroatom. |
| C4 | Moderate | Part of the benzene ring; activated by the C3 substituent (ortho position). |
| C7 | Moderate | Part of the benzene ring; activated by the C3 substituent (para-like position). |
| C5, C6 | Low | Less activated positions on the benzene ring (meta-like positions). |
Mechanistic Investigations of Azidoethyl Benzothiophene Reactions
Elucidation of Reaction Intermediates (e.g., Triazolines, Nitrenes, Arylboronate Complexes)
The diverse reactivity of this compound gives rise to several key reaction intermediates that dictate the final product structures.
Triazolines: In [3+2] cycloaddition reactions with alkenes, the azide acts as a 1,3-dipole to form a five-membered heterocyclic intermediate known as a triazoline (or more precisely, a dihydrotriazole). researchgate.net This intermediate is often unstable and can undergo various subsequent reactions, such as losing N₂ to form an aziridine or rearranging to form other products. The formation of triazoles via intramolecular azide-alkyne cycloadditions is also a well-established pathway. kuleuven.be
Nitrenes: Upon thermolysis or photolysis, organic azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. rsc.orgresearchgate.net The nitrene derived from this compound would be a sextet species with a vacant p-orbital, making it highly electrophilic. It can undergo a variety of rapid reactions, including insertion into C-H bonds or rearrangement. The specific pathway taken would be highly dependent on the reaction conditions and the surrounding molecular environment. rsc.org
Arylboronate Complexes: While not directly formed from the azide group, arylboronate complexes are key intermediates in the functionalization of the benzothiophene core itself. researchgate.net For instance, lithiation of the benzothiophene ring followed by reaction with a boronic ester can generate an intermediate arylboronate complex. researchgate.net This complex can then undergo further reactions, such as stereospecific 1,2-metalate shifts, to introduce new substituents onto the ring with high control over stereochemistry. researchgate.net Such strategies could be used to further functionalize the this compound scaffold.
Influence of Reaction Conditions on Mechanistic Pathways and Stereochemical Outcomes
The stereochemical outcome of reactions involving this compound is highly dependent on the specific reaction conditions employed. Factors such as temperature, solvent polarity, and the presence of catalysts can significantly influence the mechanistic pathways, leading to the preferential formation of one stereoisomer over another. While specific studies on this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis and findings from related chemical systems provide a framework for understanding how these conditions can dictate the three-dimensional arrangement of the products.
The choice of solvent can play a crucial role in determining the stereoselectivity of a reaction. Solvents with different polarities can stabilize transition states to varying degrees, thereby lowering the activation energy for one pathway over another. For instance, in cycloaddition reactions, a key reaction type for azides, solvent polarity can influence the conformation of the reactants in the transition state, directly impacting the diastereoselectivity of the product. While specific data for this compound is not available, a hypothetical cycloaddition reaction is presented below to illustrate this principle.
Table 1: Hypothetical Influence of Solvent on the Diastereomeric Ratio of a [3+2] Cycloaddition Reaction
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| 1 | Toluene | 2.4 | 60:40 |
| 2 | Dichloromethane | 9.1 | 75:25 |
| 3 | Acetonitrile | 37.5 | 85:15 |
| 4 | Methanol | 32.7 | 90:10 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.
Similarly, the reaction temperature is a critical parameter for controlling stereoselectivity. Lowering the temperature generally increases the selectivity of a reaction by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable product. In many stereoselective reactions, the difference in activation energies between the pathways leading to different stereoisomers is small, and thus temperature can be a decisive factor.
The use of catalysts, particularly chiral catalysts or Lewis acids, is a powerful strategy for influencing stereochemical outcomes. A chiral catalyst can create a chiral environment around the reactants, forcing them to approach each other in a specific orientation and leading to the formation of a single enantiomer or diastereomer. Lewis acids can coordinate to the azide or other functional groups, altering their electronic properties and steric environment, which in turn can direct the stereochemical course of the reaction. For example, in the reduction of the azide group to an amine, the choice of reducing agent and any additives can influence the stereochemistry of the resulting amine if the reaction proceeds through a chiral intermediate or transition state.
Table 2: Hypothetical Influence of Temperature and Catalyst on the Stereoselective Reduction of an Azide
| Entry | Temperature (°C) | Catalyst | Diastereomeric Ratio (syn:anti) |
| 1 | 25 | None | 50:50 |
| 2 | 0 | None | 65:35 |
| 3 | -78 | None | 80:20 |
| 4 | 25 | Lewis Acid A | 30:70 |
| 5 | 25 | Chiral Catalyst B | 95:5 ( enantiomeric excess) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.
Stereochemical Control and Enantioselective Processes in Azidoethyl Benzothiophene Chemistry
Principles of Asymmetric Induction in the Synthesis of Chiral Benzothiophene (B83047) Azides
Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preponderance of one stereoisomer over another. In the synthesis of chiral benzothiophene azides, this principle is fundamental to establishing the desired stereochemistry at the carbon atom bearing the azido (B1232118) group. The induction can be categorized as internal, relayed, or external, each offering distinct advantages and challenges.
Internal asymmetric induction involves a chiral center that is covalently bonded to the reactive center and remains so throughout the reaction. In the context of benzothiophene azide (B81097) synthesis, this would typically involve starting with a chiral benzothiophene precursor. Relayed asymmetric induction utilizes a chiral auxiliary, a temporary chiral group that is introduced and later removed. External asymmetric induction, an economically favorable approach, employs a chiral catalyst or ligand to create a chiral environment in the transition state.
Strategic Design and Application of Chiral Catalysts
The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of chiral molecules. For the synthesis of 3-[(1R)-1-azidoethyl]-1-benzothiophene, a key transformation would be the asymmetric azidation of a suitable precursor, such as 3-vinyl-1-benzothiophene. The strategic design of a chiral catalyst for this purpose involves several key considerations:
Metal Center and Ligand Design: Transition metal catalysts, often based on rhodium, copper, or palladium, are frequently employed. The choice of the metal is crucial as it dictates the geometry of the catalytic complex and the mechanism of the azidation reaction. The chiral ligand, which coordinates to the metal center, is the primary source of stereochemical information. Ligands with C2 symmetry, such as those derived from BINOL or BOX (bis(oxazoline)) scaffolds, are often effective in creating a well-defined chiral pocket around the active site.
Mechanism of Azide Transfer: The catalytic cycle typically involves the coordination of the alkene substrate to the chiral metal complex, followed by the enantioselective attack of an azide source. The design of the ligand must facilitate a facial bias in the approach of the azide nucleophile to the coordinated alkene.
Substrate-Catalyst Interactions: Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, between the substrate and the chiral catalyst play a critical role in stabilizing the desired transition state and destabilizing the one leading to the undesired enantiomer.
While specific examples of chiral catalysts designed exclusively for the azidation of 3-vinyl-1-benzothiophene are not extensively documented in publicly available literature, the principles can be extrapolated from studies on the asymmetric azidation of other styrenyl systems. For instance, copper(II)/BOX-catalyzed cycloadditions of vinyl azides have demonstrated high enantioselectivities in the formation of chiral cyclic azides, showcasing the potential of such catalytic systems.
| Catalyst Type | Chiral Ligand Example | Potential Application | Key Features |
| Lewis Acid Catalysts | Chiral isothioureas | Asymmetric 1,6-addition to quinone methides | Can be adapted for conjugate addition of azide to activated benzothiophene precursors. |
| Transition Metal Catalysts | BINOL-derived phosphoramidites | Asymmetric iminium ion cyclization | Principles could be applied to intramolecular azidation reactions. |
| Organocatalysts | Chiral secondary amines | Cascade reactions of unsaturated aldehydes | Potential for creating complex chiral scaffolds incorporating the azidoethyl group. |
Influence of Chiral Auxiliaries and Substrate Control in Stereochemical Outcome
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy offers a reliable method for achieving high diastereoselectivity, which can then be translated into high enantioselectivity upon removal of the auxiliary.
In the synthesis of this compound, a chiral auxiliary could be attached to the benzothiophene core or to a precursor of the azidoethyl side chain. For example, a chiral alcohol could be esterified with a 3-(carboxymethyl)-1-benzothiophene derivative. Subsequent elaboration of the side chain to introduce the azidoethyl group would be influenced by the steric and electronic properties of the chiral auxiliary.
Substrate control is another important strategy where the inherent chirality within the substrate molecule dictates the stereochemical outcome of a reaction. For instance, if the benzothiophene ring itself possesses a stereocenter, it can direct the diastereoselective introduction of the azidoethyl group at the 3-position. The success of substrate-controlled reactions depends on the ability of the existing stereocenter to effectively bias the approach of the reagents to the prochiral center.
Diastereoselectivity in the Formation of Complex 1-Azidoethyl Benzothiophene Derivatives
When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Controlling the diastereoselectivity of such reactions is crucial for the synthesis of complex molecules with multiple stereocenters. In the context of 1-azidoethyl benzothiophene derivatives, diastereoselectivity becomes a key consideration when the benzothiophene core is substituted with other chiral moieties or when the azidoethyl group is introduced into a molecule that already possesses chirality.
The principles governing diastereoselectivity are often based on steric and electronic interactions within the transition state. For example, in the azidation of a chiral benzothiophene precursor, the incoming azide nucleophile will preferentially attack from the less sterically hindered face of the molecule. This preference can be predicted using models such as Felkin-Anh or Cram's rule, which consider the relative sizes of the substituents around the existing stereocenter.
Recent research has shown the development of diastereoselective one-pot four-component reactions to synthesize complex heterocyclic systems, highlighting the ability to control the formation of multiple stereocenters in a single operation. While not specific to azidoethyl benzothiophenes, these methodologies demonstrate the power of multicomponent reactions in achieving high diastereoselectivity.
Enantioconvergent and Enantiospecific Transformations in Benzothiophene Azide Synthesis
Enantioconvergent synthesis is a powerful strategy that converts a racemic starting material into a single, enantiomerically enriched product, theoretically achieving a 100% yield. This is often accomplished through a dynamic kinetic resolution (DKR), where the enantiomers of the starting material are rapidly interconverted while one enantiomer is selectively transformed into the product.
In the context of this compound synthesis, a DKR approach could involve the lipase-catalyzed enantioselective acylation of a racemic 3-(1-hydroxyethyl)-1-benzothiophene precursor in the presence of a ruthenium catalyst that facilitates the in situ racemization of the unreacted alcohol. This would lead to the formation of a single enantiomer of the acylated product, which can then be converted to the desired azide. Recent advancements have shown that DKR can be highly efficient in producing optically enriched products from racemic substrates.
Enantiospecific reactions are those in which the stereochemistry of the starting material directly determines the stereochemistry of the product. An enantiospecific synthesis of chiral benzothiophenes has been reported via the coupling of benzothiophene S-oxides with boronic esters, where the chirality of the starting sulfoxide is completely transferred to the product. This approach could be envisioned for the synthesis of chiral precursors to this compound, where the stereochemistry is established early and maintained throughout the synthetic sequence.
Retention and Transfer of Chirality in Subsequent Chemical Transformations of the Azidoethyl Moiety
Once the chiral azidoethyl group is installed on the benzothiophene scaffold, it is often necessary to perform further chemical transformations on the azide functionality. It is crucial that these subsequent reactions proceed with either retention of the established stereochemistry or with a predictable and controlled transfer of chirality.
The azide group is a versatile functional group that can undergo a variety of transformations, including:
Reduction to an amine: This is a common transformation that can be achieved with high stereochemical fidelity using reagents such as lithium aluminum hydride or catalytic hydrogenation. The resulting chiral amine is a valuable building block for further derivatization.
[3+2] Cycloadditions (Click Chemistry): The azide group can participate in highly efficient and stereospecific [3+2] cycloaddition reactions with alkynes to form triazoles. This reaction is known to proceed with retention of stereochemistry at the carbon atom attached to the nitrogen.
Staudinger Ligation: The reaction of the azide with a phosphine can be used to form an aza-ylide, which can then be coupled with an electrophile. This process can also be designed to be stereospecific.
The ability to perform these transformations without loss of enantiomeric purity is critical for the synthesis of complex and biologically active molecules derived from this compound.
Advanced Synthetic Applications and Derivatization of 3 1r 1 Azidoethyl 1 Benzothiophene
Utility as Chiral Building Blocks for the Construction of Complex Organic Molecules
The enantiomerically pure nature of 3-[(1R)-1-azidoethyl]-1-benzothiophene makes it an excellent chiral building block for asymmetric synthesis. The stereocenter at the carbon atom bearing the azide (B81097) group can be transferred to new, more complex molecules, thereby controlling the stereochemical outcome of a reaction. Chiral building blocks are essential in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry researchgate.netmdpi.comnih.gov.
The azido (B1232118) group can be stereoselectively reduced to the corresponding amine, which can then be incorporated into a larger molecule without loss of stereochemical integrity. This approach is highly valuable for the synthesis of chiral amines, amino alcohols, and other nitrogen-containing compounds that are prevalent in pharmaceuticals and natural products. The benzothiophene (B83047) moiety itself is a significant pharmacophore found in numerous biologically active compounds, adding to the potential of its derivatives in drug discovery.
Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
Organic azides are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles. The reactivity of the azide functional group in this compound can be harnessed to construct diverse heterocyclic scaffolds.
Construction of Pyrroles, Triazoles, Aziridines, and Other Fused Nitrogen Heterocycles
The azide group is a versatile functional group that can participate in various cycloaddition reactions. One of the most prominent reactions of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles youtube.com. This reaction is a cornerstone of "click chemistry" and can be used to link the benzothiophene moiety to other molecular fragments in a highly efficient and specific manner. The resulting triazole ring is a stable, aromatic system that is often found in pharmacologically active compounds.
Furthermore, the azide can be converted into a nitrene intermediate, either thermally or photochemically, which can then undergo insertion or addition reactions to form other nitrogen heterocycles. For instance, intramolecular C-H insertion of a nitrene can lead to the formation of fused heterocyclic systems. The reaction of azides with alkenes can also lead to the formation of aziridines, which are valuable synthetic intermediates themselves semanticscholar.org.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant | Reaction Type | Resulting Heterocycle |
| Alkyne | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole |
| Alkene | [2+1] Cycloaddition | Aziridine |
| Internal C-H bond | Nitrene Insertion | Fused Pyrrolidine |
| Carbonyl Compound | Aza-Wittig Reaction | Imine |
Annulation and Cycloaddition-Derived Scaffolds based on Azidoethyl Benzothiophenes
The benzothiophene core of the molecule can also participate in annulation and cycloaddition reactions to build more complex, fused heterocyclic systems. Dearomative cycloaddition reactions of benzothiophenes have been reported to yield functionalized fused tricyclic frameworks nih.gov. For example, a [3+2] cycloaddition reaction involving the benzothiophene ring can lead to the construction of novel polycyclic scaffolds.
While the azidoethyl group may not directly participate in these reactions, its presence offers a handle for further functionalization of the resulting polycyclic products. The combination of reactions at both the benzothiophene core and the azidoethyl side chain allows for the creation of a wide diversity of molecular architectures from a single starting material.
Precursors for Advanced Organic Scaffolds and Chemical Probes
The dual functionality of this compound makes it an attractive precursor for the synthesis of advanced organic scaffolds and chemical probes. The azide group is a well-known functional group for bioconjugation reactions, allowing the benzothiophene moiety to be attached to biomolecules such as proteins or nucleic acids. This is particularly useful for the development of chemical probes to study biological processes.
The benzothiophene scaffold itself is a privileged structure in medicinal chemistry, and derivatives of this compound could serve as scaffolds for the development of new therapeutic agents. The ability to introduce diverse substituents through the azide group allows for the creation of libraries of compounds for high-throughput screening.
Development of Novel Synthetic Methodologies Employing Azidoethyl Benzothiophene Reactivity
The unique reactivity of this compound can be exploited to develop novel synthetic methodologies. For instance, the combination of the chiral azide and the benzothiophene ring could lead to the development of new tandem reactions where a reaction at the azide group triggers a subsequent transformation at the benzothiophene core, or vice versa.
The development of new catalytic systems that can selectively activate and transform the azide group in the presence of the benzothiophene ring is another area of interest. Such methodologies would provide efficient and selective access to a range of functionalized benzothiophene derivatives.
Contributions to Sustainable and Efficient Synthesis, including Metal-Free Processes and Atom Economy
The use of azides in synthesis can contribute to sustainable and efficient chemical processes. Many reactions involving azides, such as 1,3-dipolar cycloadditions, can be carried out under mild conditions and often proceed with high atom economy, meaning that most of the atoms of the reactants are incorporated into the final product, minimizing waste.
Furthermore, there is a growing interest in developing metal-free synthetic methods to avoid the use of toxic and expensive metal catalysts. The reactivity of the azide group allows for a range of metal-free transformations, such as thermal nitrene insertions and uncatalyzed cycloaddition reactions nih.gov. The development of such processes using this compound as a substrate would be a significant contribution to green chemistry.
Computational and Theoretical Investigations on 3 1r 1 Azidoethyl 1 Benzothiophene Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape, which governs the molecule's behavior.
Density Functional Theory (DFT) has become a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For the 3-[(1R)-1-azidoethyl]-1-benzothiophene system, DFT calculations are instrumental in exploring potential reaction mechanisms and identifying transition states. youtube.com For instance, in reactions involving the benzothiophene (B83047) core or the azido (B1232118) group, DFT can be employed to map out the potential energy surface, locating energy minima corresponding to reactants, intermediates, and products, as well as the saddle points representing transition states.
A plausible reaction for which DFT could provide mechanistic insights is the thermal or photochemical decomposition of the azido group, which can lead to a highly reactive nitrene intermediate. DFT calculations can elucidate the energetics of this process, including the activation energy for nitrogen extrusion. researchgate.net Furthermore, the subsequent reactions of the nitrene, such as C-H insertion or cyclization, can be modeled to predict product distributions. Similarly, DFT is used to study cycloaddition reactions involving the azide (B81097), a common transformation for this functional group. mdpi.comnih.gov
Transition state analysis using DFT provides crucial information about the geometry of the transition state and the activation barriers of a reaction. youtube.com This allows for a deeper understanding of the factors that control the reaction rate and selectivity. For example, in a potential intramolecular cyclization, DFT could be used to compare the activation energies for different possible cyclization pathways, thereby predicting the most likely product.
Table 1: Representative DFT-Calculated Parameters for a Hypothetical Reaction Intermediate of this compound
| Parameter | Value | Description |
| Electronic Energy | -1234.5678 Hartree | The total electronic energy of the molecule at 0 K. |
| HOMO Energy | -6.78 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.55 eV | A measure of the molecule's chemical reactivity and stability. chemijournal.com |
| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.
By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature. The relative energies of these conformers are influenced by a combination of steric and electronic effects, such as van der Waals repulsion and hyperconjugation. The preferred conformation of the azidoethyl group will, in turn, influence the molecule's interaction with other reagents and catalysts, thereby impacting the stereochemical outcome of reactions. nih.gov
Table 2: Hypothetical Relative Energies of Conformers of the Azidoethyl Group
| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Anti-periplanar | 180° | 0.00 | 75.6 |
| Syn-clinal | 60° | 1.25 | 14.2 |
| Anti-clinal | 120° | 2.50 | 5.2 |
| Syn-periplanar | 0° | 5.00 | 0.5 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis.
Molecular Modeling and Dynamics Simulations for Reaction Understanding
While quantum chemical calculations provide a static picture of molecules, molecular modeling and dynamics simulations introduce the element of time, allowing for the study of the dynamic behavior of chemical systems. researchgate.net
Molecular modeling can be a powerful tool for predicting the stereoselectivity and regioselectivity of reactions involving this compound. rsc.org By building computational models of the reactants and transition states, it is possible to rationalize and predict the outcome of stereoselective reactions. For example, in an asymmetric synthesis, modeling the interaction of the chiral substrate with a chiral catalyst can help to explain why one stereoisomer is formed preferentially over another. emich.edu
The prediction of regioselectivity often involves comparing the activation energies of competing reaction pathways leading to different regioisomers. The pathway with the lower activation energy is expected to be the dominant one. nsmsi.ir For instance, in an electrophilic aromatic substitution on the benzothiophene ring, molecular modeling can be used to determine whether the electrophile will preferentially attack the C2 or other positions of the benzothiophene nucleus. nih.gov
Molecular dynamics (MD) simulations can provide a detailed, time-resolved view of reaction pathways and the behavior of transient intermediates. nih.gov By simulating the motion of atoms over time, MD can reveal the intricate dance of bond breaking and bond formation that constitutes a chemical reaction. This can be particularly valuable for understanding complex, multi-step reactions where intermediates may be short-lived and difficult to detect experimentally.
For this compound, MD simulations could be used to study the dynamics of the azido group, its interaction with solvent molecules, and its role in guiding the approach of a reactant. Furthermore, simulations can help to elucidate the mechanism of rearrangements or intramolecular reactions, providing a more complete picture of the reaction landscape than can be obtained from static calculations alone.
Theoretical Elucidation of the Azido Group's Dual Roles in Reactivity and Stereocontrol (e.g., as directing group or migrating group)
The azido group is a versatile functional group that can play multiple roles in a chemical reaction. mdpi.com Theoretical studies are crucial for understanding the electronic and steric factors that underpin this dual reactivity.
The azido group can act as a directing group in various transformations, guiding a reagent to a specific position on the molecule. rsc.org This directing effect can be due to either steric hindrance, where the bulky azido group blocks access to certain parts of the molecule, or electronic effects, where the azido group alters the electron density distribution in the molecule, making certain positions more reactive. researchgate.net Computational analysis of the molecular electrostatic potential and frontier molecular orbitals can provide insights into the electronic directing effects of the azido group.
In some reactions, the azido group itself can participate as a migrating group. nih.gov Theoretical calculations can be used to investigate the mechanism of such rearrangements, determining whether the migration is concerted or stepwise and calculating the activation energy for the process. Understanding the factors that favor the azido group acting as a directing group versus a migrating group is a key challenge that can be addressed through computational chemistry. This knowledge is essential for designing synthetic strategies that exploit the unique reactivity of the azido group to achieve desired chemical transformations with high selectivity.
Correlation of Theoretical Predictions with Experimental Observations in Benzothiophene Azide Chemistry
The synergy between computational chemistry and experimental analysis is pivotal for the comprehensive understanding of molecular structures and properties. In the realm of benzothiophene azide chemistry, particularly for complex molecules like this compound, theoretical predictions serve as a powerful tool to interpret and complement experimental findings. While specific research correlating theoretical and experimental data for this compound is not extensively documented in publicly available literature, the principles of such correlations can be robustly established by examining studies on related benzothiophene derivatives and organic azides. This section will explore the methodologies and significance of correlating theoretical predictions with experimental observations for this class of compounds.
Computational methods, most notably Density Functional Theory (DFT), are widely employed to predict a range of molecular properties. These include equilibrium geometries (bond lengths and angles), vibrational frequencies (infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), cc-pVTZ). researchgate.netnih.gov The validation of these theoretical models is achieved by comparing the calculated data against experimentally determined values from techniques such as X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and NMR spectroscopy. researchgate.netderpharmachemica.com
Molecular Geometry:
One of the most fundamental comparisons is between the theoretically optimized molecular geometry and the experimentally determined structure, typically from single-crystal X-ray diffraction. This comparison provides direct validation of the computational model's ability to reproduce the three-dimensional arrangement of atoms. Discrepancies between the gas-phase theoretical calculations and solid-state experimental results can often be attributed to intermolecular interactions, such as hydrogen bonding or crystal packing forces, which are not always accounted for in standard calculations on isolated molecules. nsf.gov For this compound, key parameters for comparison would include the bond lengths and angles within the benzothiophene core, the azido group, and the chiral ethyl side chain.
Illustrative Data Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Benzothiophene System This table is an illustrative example based on typical findings for related heterocyclic compounds, as specific data for this compound is not available.
| Parameter | Theoretical (DFT/B3LYP/6-311G(d,p)) | Experimental (X-ray Crystallography) | Deviation (%) |
|---|---|---|---|
| C-S Bond Length (Å) | 1.775 | 1.768 | 0.40 |
| C=C Bond Length (Å) | 1.370 | 1.365 | 0.37 |
| N-N Bond Length (azide, Å) | 1.250 | 1.245 | 0.40 |
| N≡N Bond Length (azide, Å) | 1.155 | 1.150 | 0.43 |
| C-S-C Angle (°) | 91.5 | 91.2 | 0.33 |
| C-N-N Angle (°) | 115.0 | 114.5 | 0.44 |
Spectroscopic Data:
The correlation between theoretical and experimental spectroscopic data is a cornerstone of structural elucidation.
Vibrational Spectroscopy (IR): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the absorption bands in an experimental IR spectrum. researchgate.net It is common for calculated frequencies in the gas phase to be systematically higher than experimental values obtained from solid or liquid samples. This is due to the harmonic approximation used in many calculations and the absence of environmental effects. researchgate.net To improve the correlation, calculated frequencies are often scaled by an empirical factor. researchgate.net The strong asymmetric stretch of the azide group (typically around 2100 cm⁻¹) would be a key vibrational mode to compare for this compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (δ). conicet.gov.arimist.ma These theoretical shifts are then compared to experimental ¹H and ¹³C NMR spectra. A strong linear correlation between the calculated and experimental chemical shifts is indicative of a correct structural assignment. researchgate.net Deviations can arise from solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), and the choice of the reference standard. conicet.gov.ar
Illustrative Data Table 2: Correlation of Theoretical and Experimental ¹³C NMR Chemical Shifts This table is an illustrative example based on typical findings for related heterocyclic compounds, as specific data for this compound is not available.
| Carbon Atom | Theoretical δ (ppm) (GIAO/B3LYP) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 (Benzothiophene) | 139.5 | 140.2 | -0.7 |
| C3 (Benzothiophene) | 125.1 | 124.5 | +0.6 |
| CH (azidoethyl) | 62.8 | 62.1 | +0.7 |
| CH₃ (azidoethyl) | 19.7 | 19.2 | +0.5 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[(1R)-1-azidoethyl]-1-benzothiophene with high stereochemical purity?
- Methodological Answer : The synthesis requires multi-step optimization, including azide introduction via nucleophilic substitution or Staudinger reactions. Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are critical for isolating the (1R)-configured azidoethyl group. Reaction monitoring using TLC or LC-MS ensures intermediate purity, while anhydrous conditions prevent undesired hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and functional groups?
- Methodological Answer : Combine FTIR to confirm azide (~2100 cm⁻¹) and benzothiophene aromatic C-H stretches. HRMS validates molecular weight and isotopic patterns. H/C NMR resolves stereochemistry at the (1R)-azidoethyl group, with NOESY confirming spatial proximity of substituents. X-ray crystallography (if crystalline) provides definitive structural proof .
Q. How can researchers assess and control impurities during synthesis?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Reference standards for common byproducts (e.g., de-azidated or oxidized derivatives) should be synthesized. Adjust reaction stoichiometry and temperature to minimize side reactions, as outlined in pharmacopeial impurity profiling protocols .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to simulate NMR chemical shifts and compare with experimental data. Solvent effects (using PCM models) and conformational analysis (via molecular dynamics) refine predictions. Cross-validate with 2D NMR (HSQC, HMBC) to resolve ambiguities in azide orientation or benzothiophene ring substituents .
Q. What strategies optimize the azide group’s stability under catalytic conditions (e.g., click chemistry)?
- Methodological Answer : Protect the azide via copper(I)-stabilized intermediates during Huisgen cycloaddition. Monitor azide decomposition kinetics using in-situ IR spectroscopy. Alternative catalysts (e.g., ruthenium-based systems) reduce side reactions. Use low-temperature conditions (<0°C) to suppress undesired Staudinger or Curtius rearrangements .
Q. How do solvent polarity and substituent effects influence the compound’s electronic properties?
- Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate absorption/emission shifts with Kamlet-Taft parameters. Computational TD-DFT analysis identifies charge-transfer transitions involving the azide and benzothiophene moieties .
Q. What computational approaches predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. Transition-state modeling (e.g., IRC calculations in Gaussian) elucidates azide participation in cycloadditions. Machine learning models trained on benzothiophene reaction datasets predict regioselectivity in functionalization reactions .
Q. How can structural analogs be designed to enhance bioactivity while retaining the benzothiophene core?
- Methodological Answer : Replace the azide with bioisosteres (e.g., tetrazole or triazole) via click chemistry. Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiophene 2-position to modulate π-stacking. Docking studies (AutoDock Vina) guide modifications for improved target binding, validated by SPR or ITC assays .
Methodological Resources
- Synthesis & Characterization : Prioritize protocols from peer-reviewed journals (e.g., Advanced Synthesis & Catalysis) over commercial sources.
- Data Interpretation : Use software suites like MestReNova (NMR), Mercury (crystallography), and Gaussian (computational modeling) .
- Safety : Follow benzothiophene handling guidelines (glovebox for azides, PPE for irritant byproducts) as per EHS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
